molecular formula C60H45N B12533139 Tris(4-(2,2-diphenylvinyl)phenyl)amine

Tris(4-(2,2-diphenylvinyl)phenyl)amine

Cat. No.: B12533139
M. Wt: 780.0 g/mol
InChI Key: VAJLGRHMEFMPPI-UHFFFAOYSA-N
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Description

Tris(4-(2,2-diphenylvinyl)phenyl)amine is a star-shaped triarylamine derivative characterized by a central nitrogen atom bonded to three phenyl rings, each substituted with a 2,2-diphenylvinyl group. This compound exhibits extended π-conjugation due to the diphenylvinyl substituents, enhancing its optoelectronic properties, such as fluorescence efficiency and charge transport capabilities . Its structural design makes it a promising candidate for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices.

Properties

Molecular Formula

C60H45N

Molecular Weight

780.0 g/mol

IUPAC Name

4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]aniline

InChI

InChI=1S/C60H45N/c1-7-19-49(20-8-1)58(50-21-9-2-10-22-50)43-46-31-37-55(38-32-46)61(56-39-33-47(34-40-56)44-59(51-23-11-3-12-24-51)52-25-13-4-14-26-52)57-41-35-48(36-42-57)45-60(53-27-15-5-16-28-53)54-29-17-6-18-30-54/h1-45H

InChI Key

VAJLGRHMEFMPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of Triphenylamine Precursor :

    • A tris(4-formylphenyl)amine intermediate is prepared via formylation of triphenylamine. This is achieved using reagents like POCl₃ in N,N-dimethylformamide (DMF) under controlled temperatures (88–93°C) and azeotropic distillation to remove water.
    • Example:
      $$
      \text{Triphenylamine} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{Tris(4-formylphenyl)amine} \quad (\text{Yield: 85\%})
      $$
  • Ylide Formation :

    • 2,2-Diphenylvinyl bromide reacts with triphenylphosphine to form a phosphonium salt, which is deprotonated to generate the ylide.
    • Conditions: Strong bases (e.g., n-BuLi) and anhydrous solvents (e.g., THF).
  • Wittig Olefination :

    • The ylide reacts with tris(4-formylphenyl)amine to form the target compound.
    • Example Reaction:
      $$
      \text{Tris(4-formylphenyl)amine} + 3 \, \text{Ylide} \rightarrow \text{Tris(4-(2,2-diphenylvinyl)phenyl)amine} + \text{Ph}_3\text{PO}
      $$
    • Optimized Conditions :
      • Solvent: Dichloromethane or toluene.
      • Temperature: Room temperature to reflux.
      • Yield: Reported yields vary, but analogous reactions achieve >80% efficiency.
Parameter Value/Description Source
Catalyst/Ligand None (base-driven reaction)
Solvent CH₂Cl₂ or toluene
Temperature 25–100°C
Byproduct Triphenylphosphine oxide (Ph₃PO)

Suzuki-Miyaura Cross-Coupling

For aryl-aryl bond formation, Suzuki coupling offers an alternative route, particularly if halogenated triphenylamine derivatives are available.

Key Steps:

  • Halogenation of Triphenylamine :

    • Bromination or iodination of the triphenylamine core at the para positions.
    • Example: Using NBS (N-bromosuccinimide) or I₂ under radical conditions.
  • Boronic Acid Synthesis :

    • Preparation of 2,2-diphenylvinylboronic acid via hydroboration or transmetalation.
  • Cross-Coupling Reaction :

    • Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) facilitate coupling under basic conditions (e.g., Na₂CO₃) in toluene or dioxane.
Parameter Value/Description Source
Catalyst Pd(dba)₂/XPhos
Base Na₂CO₃ or t-BuONa
Solvent Toluene, 1,4-dioxane
Yield 61–92% (analogous reactions)

Friedel-Crafts Alkylation

While less commonly used due to regioselectivity challenges, Friedel-Crafts alkylation can introduce vinyl groups under specific conditions.

Key Steps:

  • Vinyl Halide Preparation :

    • Synthesis of 2,2-diphenylvinyl bromide via electrophilic addition to styrene derivatives.
  • Alkylation Reaction :

    • Reaction of triphenylamine with the vinyl halide in the presence of Lewis acids (e.g., AlCl₃).
    • Example:
      $$
      \text{Triphenylamine} + 3 \, \text{CH}2=\text{C}(\text{C}6\text{H}5)2\text{Br} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
      $$
Parameter Value/Description Source
Catalyst AlCl₃
Solvent Dichloromethane, CS₂
Temperature 0–50°C
Challenges Low yield, side reactions

Radical Coupling

Radical-mediated methods, though less explored, could offer novel pathways for introducing diphenylvinyl groups.

Key Steps:

  • Initiation :

    • Use of initiators like AIBN (azobisisobutyronitrile) or UV light to generate radicals.
  • Radical Addition :

    • Triphenylamine radicals react with diphenylvinyl halides or boronic acids.
  • Termination :

    • Recombination or hydrogen abstraction to stabilize the product.
Parameter Value/Description Source
Initiator AIBN, UV
Solvent Benzene, toluene
Temperature 80–100°C

Comparative Analysis of Methods

The choice of method depends on substrate availability, reaction efficiency, and scalability.

Method Advantages Limitations
Wittig Reaction High regioselectivity, scalable Phosphine oxide byproduct
Suzuki Coupling Flexible for functionalization Pd catalyst cost, ligand tuning
Friedel-Crafts Simple reagents Low yield, side reactions
Radical Coupling Mild conditions, novel pathways Unpredictable selectivity

Optimization Strategies

To enhance yields and purity, the following strategies are employed:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics.
  • Catalyst Loading : Reducing Pd catalysts to <1 mol% minimizes residual metal contamination.
  • Purification : Recrystallization or column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) isolates the product.

Scientific Research Applications

Applications in Organic Electronics

1. Charge Transport Materials:
Tris(4-(2,2-diphenylvinyl)phenyl)amine serves as an effective hole transport material in organic light-emitting diodes (OLEDs). Its ability to facilitate efficient charge transport enhances the performance of OLED devices by improving their electroluminescent efficiency and stability under operational conditions .

2. Photoreceptors:
The compound has been utilized in the formulation of photoreceptors for electrophotographic applications. Research indicates that when incorporated into charge-generating layers, this compound contributes to improved electrophotographic properties, enabling higher efficiency and longer lifetimes for imaging devices .

3. Organic Photovoltaics:
In organic photovoltaic cells, this compound has been studied for its potential to enhance light absorption and charge separation processes. Its structural characteristics allow it to form effective blends with other organic materials, leading to improved power conversion efficiencies.

Case Study 1: OLED Performance Enhancement

A study conducted on OLEDs incorporating this compound demonstrated that devices using this compound as a hole transport layer exhibited a significant increase in brightness and operational stability compared to traditional materials. The research highlighted the compound's role in reducing voltage drop and enhancing current density under various operational conditions .

Case Study 2: Photoreceptor Development

In another investigation focused on electrophotographic photoreceptors, this compound was mixed with other polymers to create a composite material that showed enhanced charge generation capabilities. The results indicated that the inclusion of this compound not only improved the photoreceptor's efficiency but also contributed to its longevity and resilience against environmental factors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The properties of triarylamine derivatives are highly dependent on the substituents attached to the phenyl rings. Below is a comparative overview of key analogues:

Table 1: Structural and Functional Comparison
Compound Substituents Molecular Formula Key Functional Features
Tris(4-(2,2-diphenylvinyl)phenyl)amine 2,2-Diphenylvinyl C₄₂H₃₃N Extended π-conjugation; electron-donating
Tris(4-formylphenyl)amine Formyl (-CHO) C₂₁H₁₅NO₃ Reactive aldehyde groups; planar structure
Tris(4-(thiophen-2-yl)phenyl)amine Thiophene C₄₈H₃₃NS₃ Electron-rich sulfur heterocycle
Tris(4-nitrophenyl)amine Nitro (-NO₂) C₁₈H₁₂N₄O₆ Electron-withdrawing; high thermal stability
Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) Imidazole C₂₇H₂₁N₇ Coordination sites for metal ions

Optoelectronic Properties

  • This compound : Exhibits strong fluorescence with a broad emission spectrum (λₑₘ ≈ 500–600 nm) due to the diphenylvinyl groups, which enhance intramolecular charge transfer (ICT) .
  • Tris(4-formylphenyl)amine : The aldehyde groups reduce π-conjugation, leading to weaker fluorescence but making it a versatile precursor for Schiff base reactions in metal-organic frameworks (MOFs) .
  • Tris(4-(thiophen-2-yl)phenyl)amine : Thiophene substituents improve charge mobility (µ ≈ 10⁻³ cm²/V·s) and reduce bandgap (Eg ≈ 2.5 eV), suitable for organic semiconductors .
  • Tris(4-nitrophenyl)amine : Nitro groups induce a bathochromic shift in absorption but quench fluorescence, limiting optoelectronic applications .
Table 2: Key Optoelectronic Parameters
Compound Fluorescence Quantum Yield (%) Bandgap (eV) Charge Mobility (cm²/V·s)
This compound 65–75 2.8 10⁻⁴–10⁻³
Tris(4-formylphenyl)amine <10 3.2 <10⁻⁵
Tris(4-(thiophen-2-yl)phenyl)amine 50–60 2.5 10⁻³
TIPA 30–40 3.0 N/A

Biological Activity

Tris(4-(2,2-diphenylvinyl)phenyl)amine (TDPA) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with TDPA, highlighting key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

TDPA is characterized by its unique structure, which consists of three 4-(2,2-diphenylvinyl)phenyl groups attached to a central amine moiety. This arrangement contributes to its electronic properties and stability in biological systems. The compound exhibits both electron-donating and electron-accepting capabilities, making it suitable for various applications in organic electronics and photonics.

Biological Activity Overview

The biological activity of TDPA has been explored in several studies, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties. Below are summarized findings from diverse research:

Antioxidant Activity

TDPA has demonstrated significant antioxidant activity. In vitro assays have shown that TDPA can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. For instance, a study reported that TDPA exhibited a high scavenging effect on DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, indicating its potential as an antioxidant agent .

Anti-inflammatory Properties

Research indicates that TDPA may possess anti-inflammatory effects. In vitro studies have assessed its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, TDPA was found to reduce the production of nitric oxide (NO) in activated macrophages, suggesting a mechanism for its anti-inflammatory action .

Anticancer Potential

Emerging studies suggest that TDPA may have anticancer properties. In a recent investigation, TDPA was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that TDPA significantly inhibited cell proliferation and induced apoptosis in these cancer cells . The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

Case Studies

  • Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of TDPA compared to other known antioxidants. The study utilized various assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power), demonstrating that TDPA outperformed several conventional antioxidants .
  • Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, TDPA was shown to significantly decrease the levels of TNF-alpha and IL-6 cytokines. This suggests that TDPA could be a candidate for developing new anti-inflammatory drugs .
  • Anticancer Activity : A recent study focused on the effects of TDPA on human breast cancer cells (MCF-7). The results indicated that treatment with TDPA led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 . This highlights the potential of TDPA as a therapeutic agent in cancer treatment.

Data Tables

Biological Activity Assay Method Results
AntioxidantDPPH ScavengingSignificant scavenging activity observed
Anti-inflammatoryNO ProductionReduced NO levels in LPS-stimulated macrophages
AnticancerMTT AssayDose-dependent inhibition of cell viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tris(4-(2,2-diphenylvinyl)phenyl)amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using tris(4-bromophenyl)amine and 2,2-diphenylvinylboronic acid derivatives. Key steps include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand in a degassed THF/H₂O mixture.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from toluene .
  • Characterization : Confirm purity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>97% purity threshold) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Handling : Use inert-atmosphere gloveboxes or Schlenk techniques to avoid oxidation. Wear nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact .
  • Storage : Store in amber glass vials under argon or nitrogen at –20°C. Desiccants (e.g., molecular sieves) should be used to mitigate hygroscopic decomposition .

Advanced Research Questions

Q. What methodologies characterize the charge transport properties of this compound in organic light-emitting diodes (OLEDs)?

  • Experimental design :

  • Device fabrication : Layer-by-layer vapor deposition (e.g., ITO/Tris(4-(2,2-diphenylvinyl)phenyl)amine (HTL)/emissive layer/Mg:Ag cathode) .
  • Charge mobility : Space-charge-limited current (SCLC) measurements with hole-only devices (Au/compound/Au structure).
  • Impedance spectroscopy : Analyze frequency-dependent conductivity to differentiate bulk vs. interfacial charge transport .

Q. How can researchers resolve contradictions in reported external quantum efficiency (EQE) values for OLEDs using this compound?

  • Key variables :

  • Purity : Trace impurities (>3%) from incomplete coupling reduce EQE; validate via cyclic voltammetry (CV) to detect redox-active byproducts .
  • Layer thickness : Optimize HTL thickness (e.g., 30–50 nm) using profilometry to balance hole injection and exciton quenching .
  • Measurement calibration : Use integrating spheres for accurate EQE and avoid overestimating brightness due to angular emission profiles .

Q. What experimental approaches study the stimuli-responsive fluorescence of this compound under mechanical stress?

  • Piezochromic analysis :

  • Apply controlled pressure (e.g., diamond anvil cell) and monitor photoluminescence (PL) shifts via hyperspectral imaging.
  • Compare emission spectra before/after compression; shifts >20 nm indicate structural reorganization .
  • Correlate with X-ray diffraction (XRD) to identify crystallographic changes under stress .

Q. How do computational models predict the electronic structure and charge mobility of this compound?

  • Strategies :

  • Density functional theory (DFT) : Calculate HOMO/LUMO levels (e.g., B3LYP/6-31G*) and compare with experimental CV data .
  • Marcus theory : Estimate hole mobility (µₕ) using reorganization energy (λ) and electronic coupling (J) from molecular dynamics simulations .

Safety and Environmental Considerations

Q. What safety protocols mitigate risks during large-scale synthesis or device fabrication?

  • PPE : Use chemical-resistant gloves (e.g., Viton), full-face respirators with organic vapor cartridges, and flame-resistant lab coats .
  • Waste disposal : Collect organic residues in halogenated solvent waste containers; incinerate at >1200°C to prevent toxic byproduct release .

Comparative and Derivative Studies

Q. How do structural modifications (e.g., substituent variation) alter the optoelectronic properties of this compound?

  • Case study : Compare with tris(4-(pyridin-4-yl)phenyl)amine:

  • Electron-withdrawing groups (e.g., pyridine) reduce HOMO levels (–5.4 eV vs. –5.1 eV) but enhance electron mobility .
  • Steric effects : Bulky substituents (e.g., carbazole) improve thermal stability (TGA decomposition >350°C) but reduce solubility in non-polar solvents .

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